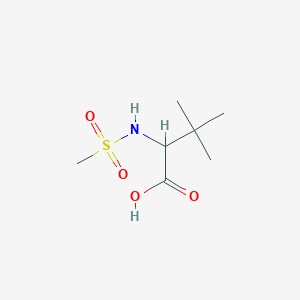
Ethyl 2-(butane-2-sulfonyl)acetate
Vue d'ensemble
Description
Ethyl 2-(butane-2-sulfonyl)acetate is a chemical compound with the CAS Number: 1153196-37-2 . It has a molecular weight of 208.28 and its IUPAC name is ethyl (sec-butylsulfonyl)acetate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C8H16O4S . The InChI Code is 1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the sources I consulted.Applications De Recherche Scientifique
Synthesis Applications
Ethyl 2-(butane-2-sulfonyl)acetate and its derivatives find applications in chemical synthesis. For instance, (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, synthesized from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate, has been used as a substitute in allylation reactions, demonstrating the utility of such compounds in organic synthesis (Schleusner et al., 2004).
Catalytic Applications
This compound derivatives are used as catalysts in various chemical reactions. For example, sulfonated graphene, developed as a solid acid catalyst, has shown high catalytic activity and water tolerance in the hydrolysis of ethyl acetate, indicating the potential of sulfonate esters in catalysis (Ji et al., 2011).
Copolymerization
In the field of polymer chemistry, derivatives of this compound are used in copolymerization processes. For instance, coordination-insertion copolymerization of allyl monomers with ethylene using a palladium/phosphine-sulfonate catalyst has been developed, where these sulfonate esters play a crucial role (Ito et al., 2011).
Preparation of Novel Compounds
This compound derivatives are also instrumental in the preparation of novel compounds. For example, in the preparation of coenzyme M analogues, sulfonate esters have been used to explore their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).
Analyse Biochimique
Biochemical Properties
Ethyl 2-(butane-2-sulfonyl)acetate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with sulfonyltransferases, which are enzymes that transfer sulfonyl groups to target molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. Additionally, this compound can interact with other proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key proteins involved in these pathways. This can lead to changes in gene expression and cellular metabolism. For example, this compound may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular function . Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially affecting the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, such as sulfonyltransferases, and inhibit or activate their activity. By modifying the activity of these enzymes, this compound can influence various biochemical reactions and cellular processes. Additionally, this compound can affect gene expression by interacting with transcription factors and other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as sulfonyltransferases, which play a role in the transfer of sulfonyl groups to target molecules. This interaction can affect the metabolic flux and levels of metabolites within cells. Additionally, this compound may influence other metabolic pathways by interacting with enzymes involved in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound can influence its activity and function within cells .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function. This compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity within cells .
Propriétés
IUPAC Name |
ethyl 2-butan-2-ylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGWPXVQHVOKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



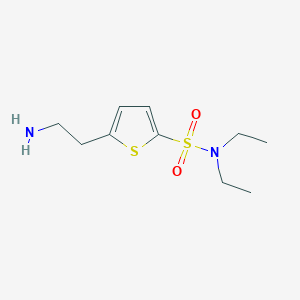


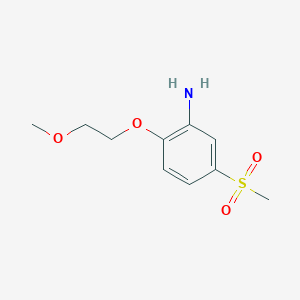
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)


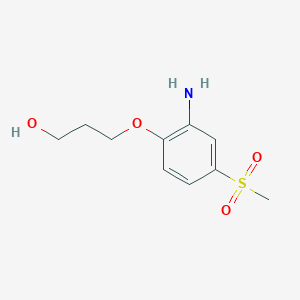
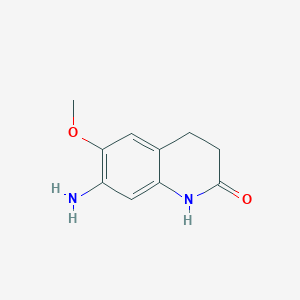
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
